molecular formula C23H18Cl2N2 B10925728 4-chloro-1-(2-chlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole

4-chloro-1-(2-chlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole

Cat. No.: B10925728
M. Wt: 393.3 g/mol
InChI Key: PLDXFBAZJBMAKK-UHFFFAOYSA-N
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Description

4-chloro-1-(2-chlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of chlorine atoms and methyl groups attached to the phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2-chlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones or their equivalents. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents and desired reaction pathway. For example, the reaction of 2-chlorophenylhydrazine with 1,3-diketones in the presence of an acid catalyst can yield the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2-chlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine or methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

4-chloro-1-(2-chlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2-chlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-chloro-1-(2-chlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole lies in its specific substitution pattern, which can influence its reactivity, stability, and potential applications. The presence of chlorine and methyl groups can affect its electronic properties and interactions with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C23H18Cl2N2

Molecular Weight

393.3 g/mol

IUPAC Name

4-chloro-1-(2-chlorophenyl)-3,5-bis(3-methylphenyl)pyrazole

InChI

InChI=1S/C23H18Cl2N2/c1-15-7-5-9-17(13-15)22-21(25)23(18-10-6-8-16(2)14-18)27(26-22)20-12-4-3-11-19(20)24/h3-14H,1-2H3

InChI Key

PLDXFBAZJBMAKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2C3=CC=CC=C3Cl)C4=CC=CC(=C4)C)Cl

Origin of Product

United States

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